molecular formula C18H9Br6O4P B1597995 Phenol, 2,4-dibromo-, phosphate (3:1) CAS No. 49690-63-3

Phenol, 2,4-dibromo-, phosphate (3:1)

Cat. No. B1597995
CAS RN: 49690-63-3
M. Wt: 799.7 g/mol
InChI Key: LRSNDFOWYYKLHB-UHFFFAOYSA-N
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Description

Phenol, 2,4-dibromo-, phosphate (3:1) is a chemical compound with the molecular formula C18H9Br6O4P . It is also known by other names such as Tris (2,4-Dibromo-phenyl) phosphate . The compound has a molecular weight of 799.7 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is tris (2,4-dibromophenyl) phosphate . The InChI representation of the compound is InChI=1S/C18H9Br6O4P/c19-10-1-4-16 (13 (22)7-10)26-29 (25,27-17-5-2-11 (20)8-14 (17)23)28-18-6-3-12 (21)9-15 (18)24/h1-9H . The Canonical SMILES representation is C1=CC (=C (C=C1Br)Br)OP (=O) (OC2=C (C=C (C=C2)Br)Br)OC3=C (C=C (C=C3)Br)Br .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 799.7 g/mol . It has a computed XLogP3-AA value of 9.1 . The compound has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . It has a rotatable bond count of 6 . The exact mass of the compound is 799.52772 g/mol and the monoisotopic mass is 793.53387 g/mol . The topological polar surface area of the compound is 44.8 Ų . The heavy atom count of the compound is 29 .

Scientific Research Applications

Photochemistry and Photobiology

Tris(2,4-dibromophenyl)amine, a related compound, has been studied for its photochemical properties. The radical cation form, known as “Magic Green,” is used in co-oxidation reactions of sulfides and phosphines . This application is crucial for understanding the behavior of Tris(2,4-Dibromo-phenyl) phosphate under light exposure and its potential use in photochemical processes.

Advanced Material Design

The structural dynamics and photophysical behavior of phosphorus-containing compounds are essential for the development of advanced materials . Tris(2,4-Dibromo-phenyl) phosphate could play a role in the design of materials with specific light absorption and emission properties, which is significant for organic electronics and optoelectronics.

Medical Applications

Phosphines with pyridyl substituents are utilized in the medical field, particularly as CO-prodrugs in leukemia treatment . While Tris(2,4-Dibromo-phenyl) phosphate is not directly mentioned, its structural similarities suggest potential applications in the synthesis of medical compounds.

Environmental Monitoring

Research has been conducted on detecting related organophosphorous compounds in textiles . Tris(2,4-Dibromo-phenyl) phosphate could be monitored similarly, which is vital for ensuring safety and compliance with environmental regulations.

Analytical Chemistry

The detection of organophosphorous compounds like Tris(2,4-Dibromo-phenyl) phosphate in environmental samples is crucial for understanding their distribution and impact . This application is particularly relevant for monitoring pollution in sensitive areas such as the Arctic.

Liquid Crystal Technology

The study of phosphorus-containing diesters provides insights into the phase transitions and structural dynamics crucial for liquid crystal technology . Tris(2,4-Dibromo-phenyl) phosphate could contribute to the development of new liquid crystal materials with unique properties for displays and other applications.

properties

IUPAC Name

tris(2,4-dibromophenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Br6O4P/c19-10-1-4-16(13(22)7-10)26-29(25,27-17-5-2-11(20)8-14(17)23)28-18-6-3-12(21)9-15(18)24/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEDYCTUPMFWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OP(=O)(OC2=C(C=C(C=C2)Br)Br)OC3=C(C=C(C=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Br6O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50950561
Record name Tris(2,4-dibromophenyl) phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

799.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 2,4-dibromo-, phosphate (3:1)

CAS RN

2788-11-6
Record name Phenol, 2,4-dibromo-, phosphate (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002788116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(2,4-dibromophenyl) phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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